Tulopafant

Description

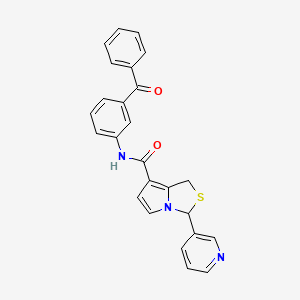

Structure

3D Structure

Properties

CAS No. |

116289-53-3 |

|---|---|

Molecular Formula |

C25H19N3O2S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |

InChI |

InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |

InChI Key |

PQQFNXGONTVQLM-RUZDIDTESA-N |

Isomeric SMILES |

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tulopafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulopafant, also known by its developmental code RP 59227, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor[1][2]. PAF is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By competitively inhibiting the binding of PAF to its receptor, Tulopafant effectively blocks the downstream signaling cascades that mediate the diverse effects of PAF. This technical guide provides an in-depth exploration of the mechanism of action of Tulopafant, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Molecular Mechanism of Action

Tulopafant functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR)[2][3][4]. As a pyrrolothiazole derivative, Tulopafant's heterocyclic structure allows it to bind to the PAFR, thereby preventing the endogenous ligand, PAF, from binding and activating the receptor. This blockade of the PAFR is the primary mechanism through which Tulopafant exerts its pharmacological effects. The antagonism has been demonstrated to be reversible, as washing cells previously exposed to Tulopafant allows for the recovery of PAF-induced responses.

Signaling Pathway of PAF Receptor Activation

To understand the action of Tulopafant, it is essential to first delineate the signaling pathway initiated by PAF binding to its receptor.

Mechanism of Tulopafant Action

Tulopafant, by competitively binding to the PAFR, prevents the initiation of the aforementioned signaling cascade.

Quantitative Data

The binding affinity of Tulopafant for the PAF receptor has been determined through competitive radioligand binding assays.

| Compound | Parameter | Value | Species/Cell Type | Reference |

| Tulopafant (RP 59227) | Ki | 3.1 ± 0.3 nM | Guinea Pig Macrophages |

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of Tulopafant's mechanism of action relies on several key in vitro and ex vivo assays. Detailed methodologies for these experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Tulopafant for the PAF receptor.

Objective: To quantify the ability of Tulopafant to displace a radiolabeled PAF receptor ligand from its binding site.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells known to express the PAF receptor (e.g., guinea pig macrophages or human platelets).

-

Harvest the cells and wash with an appropriate buffer (e.g., PBS).

-

Lyse the cells using hypotonic buffer and mechanical homogenization.

-

Centrifuge the lysate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled PAF receptor agonist (e.g., [³H]-PAF) to each well.

-

Add increasing concentrations of unlabeled Tulopafant to the wells. Include control wells with no Tulopafant (total binding) and wells with a high concentration of a known PAF receptor antagonist to determine non-specific binding.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Tulopafant by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Tulopafant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Tulopafant that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of Tulopafant to block PAF-induced increases in intracellular calcium concentration.

Objective: To assess the functional antagonism of Tulopafant on a key downstream signaling event of PAFR activation.

Experimental Workflow:

References

Tulopafant: A Technical Guide to a Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulopafant, also known by its developmental code RP 59227, is a synthetic molecule identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[4] By blocking the PAF receptor, Tulopafant has been investigated for its therapeutic potential in various conditions characterized by excessive PAF activity. This technical guide provides an in-depth overview of Tulopafant, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Tulopafant functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR).[5] PAFR is a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of PAF to its receptor initiates a cascade of intracellular signaling events. Tulopafant, by competitively binding to the PAFR, prevents the binding of PAF and thereby inhibits these downstream signaling pathways. This blockade of PAF-induced signaling is the basis for its pharmacological effects.

Platelet-Activating Factor Receptor Signaling Pathway

The binding of PAF to its G-protein coupled receptor (GPCR) activates multiple intracellular signaling cascades. This activation can lead to a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are central to the physiological and pathological actions of PAF.

Physicochemical Properties

While specific details on the physicochemical properties of Tulopafant are not extensively published, it is known to be a synthetic compound belonging to the pyridine-thiazole class of molecules. The general characteristics of such compounds are important for their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Description |

| Chemical Class | Pyridine-Thiazole Derivative |

| Molecular Formula | Not explicitly found in searches |

| Molecular Weight | Not explicitly found in searches |

| Solubility | Not explicitly found in searches |

| pKa | Not explicitly found in searches |

| LogP | Not explicitly found in searches |

Preclinical Pharmacology

The preclinical pharmacology of Tulopafant has been evaluated in various in vitro and in vivo models. These studies have demonstrated its ability to antagonize PAF-induced effects, such as platelet aggregation and the release of reactive oxygen species.

Quantitative Data

| Compound | Assay Type | Species/System | Ki (nM) | IC50 (nM) | Reference |

| Tulopafant (RP 59227) | PAF-induced platelet aggregation | Rabbit | - | Potency influenced by plasma protein and platelet number | |

| Apafant (WEB 2086) | [3H]PAF binding | Human Platelets | 15 | - | |

| Apafant (WEB 2086) | PAF-induced platelet aggregation | Human | - | 170 | |

| CV-6209 | PAF-induced platelet aggregation | Rabbit | - | 75 | |

| CV-6209 | PAF-induced platelet aggregation | Human | - | 170 |

Note: Specific Ki and IC50 values for Tulopafant were not found in the provided search results. The data for Apafant and CV-6209 are included for illustrative purposes.

In Vivo Efficacy

A key in vivo study demonstrated the efficacy of Tulopafant in a discordant cardiac xenotransplantation model (guinea pig to rat). Pretreatment of recipient rats with Tulopafant significantly prolonged the survival of the transplanted heart and reduced signs of hyperacute rejection, such as interstitial hemorrhage and the deposition of platelets and granulocytes. This finding highlights the potential of Tulopafant in mitigating PAF-mediated inflammatory and thrombotic processes in vivo.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize PAF receptor antagonists like Tulopafant.

PAF Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.

Objective: To determine the binding affinity (Ki) of Tulopafant for the PAF receptor.

Materials:

-

Membrane preparations from cells expressing the PAF receptor (e.g., human platelets, transfected cell lines)

-

[3H]-PAF (radiolabeled ligand)

-

Tulopafant (test compound)

-

Unlabeled PAF (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Tulopafant.

-

In a reaction tube, add the cell membrane preparation, a fixed concentration of [3H]-PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of Tulopafant.

-

Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of Tulopafant and determine the IC50 value (the concentration of Tulopafant that inhibits 50% of the specific binding of [3H]-PAF).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

This functional assay assesses the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the functional potency (IC50) of Tulopafant in inhibiting PAF-induced platelet aggregation.

Materials:

-

Freshly drawn whole blood from healthy human or animal donors

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet-activating factor (PAF)

-

Tulopafant (test compound)

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of anticoagulated whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate aliquots of PRP with varying concentrations of Tulopafant or vehicle control for a specified time at 37°C.

-

Initiate platelet aggregation by adding a fixed concentration of PAF to the PRP.

-

Monitor the change in light transmission through the sample over time using the aggregometer.

-

Determine the maximum aggregation for each concentration of Tulopafant.

-

Calculate the percentage inhibition of aggregation for each concentration of Tulopafant relative to the vehicle control.

-

Plot the percentage inhibition against the concentration of Tulopafant and determine the IC50 value.

Clinical Studies

Conclusion

Tulopafant is a selective antagonist of the PAF receptor with demonstrated preclinical efficacy in models of inflammation and thrombosis. Its mechanism of action involves the competitive inhibition of PAF binding to its receptor, thereby blocking downstream signaling pathways. While detailed quantitative pharmacological data and clinical trial information are limited in publicly accessible sources, the available evidence suggests that Tulopafant represents a potentially valuable pharmacological tool for investigating the role of PAF in various disease states and may hold therapeutic promise. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Tulopafant, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The platelet activating factor receptor antagonist, RP 59227, blocks platelet activating factor receptors mediating liberation of reactive oxygen species in guinea pig macrophages and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Influence of plasma protein content and platelet number on the potency of PAF and its antagonist RP 59227 in rabbit platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Tulopafant: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology, and Experimental Protocols of a Potent Platelet-Activating Factor Antagonist

Abstract

Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a detailed technical overview of Tulopafant, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, this guide includes detailed experimental protocols for the synthesis, characterization, and biological evaluation of Tulopafant, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.

Chemical Structure and Properties

Tulopafant is a synthetic compound belonging to the thieno-triazolo-diazepine class of molecules. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-(4-benzoylphenyl)amino-5-(pyridin-4-yl)-7,8-dihydro-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine |

| Synonyms | RP 59227 |

| CAS Number | 116289-53-3 |

| Molecular Formula | C₂₅H₁₉N₃O₂S |

| Molecular Weight | 425.5 g/mol |

| SMILES Code | C(NC1=CC(C(=O)C2=CC=CC=C2)=CC=C1)(=O)C3=C4N(C(SC4)C=5C=CC=NC5)C=C3 |

Physicochemical Properties

| Property | Value |

| Melting Point | Data not available in the public domain. |

| Boiling Point | Data not available in the public domain. |

| Solubility | Soluble in DMSO. |

| pKa | Data not available in the public domain. |

Pharmacology

Tulopafant is a highly potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor involved in a wide array of inflammatory and thrombotic processes.

Mechanism of Action

Platelet-Activating Factor is a potent phospholipid mediator that plays a crucial role in platelet aggregation, inflammation, and anaphylaxis. PAF exerts its effects by binding to the PAF receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a cascade of intracellular signaling events.

Tulopafant functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways and the subsequent physiological responses.

Pharmacological Data

The antagonist activity of Tulopafant has been quantified through receptor binding assays.

| Parameter | Value |

| Ki | 6.2 ± 1.3 nM |

Note: The Ki value represents the inhibition constant for Tulopafant displacing [3H]PAF from its receptor.

Signaling Pathways

The binding of PAF to its receptor (PAFR) activates multiple intracellular signaling pathways. Tulopafant, by blocking this initial binding, prevents the activation of these cascades. A simplified representation of the PAF receptor signaling pathway is depicted below.

Figure 1: Simplified PAF Receptor Signaling Pathway and the inhibitory action of Tulopafant.

Upon binding of PAF to its receptor, the Gq protein is activated, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including platelet aggregation and inflammation. Tulopafant prevents the initiation of this cascade by blocking the initial PAF-PAFR interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tulopafant.

Synthesis of Tulopafant

A generalized workflow for the synthesis of a thieno-triazolo-diazepine core is presented below.

Figure 2: Generalized synthetic workflow for thieno-triazolo-diazepines.

Analytical Characterization

The characterization of Tulopafant would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized Tulopafant.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of Tulopafant (likely around 254 nm).

-

Data Analysis: Purity is determined by the percentage of the total peak area corresponding to the Tulopafant peak.

4.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of Tulopafant.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Method: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 426.5.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of Tulopafant.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to its known solubility.

-

Experiments:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of Tulopafant.

In Vitro Biological Assays

4.3.1. PAF Receptor Binding Assay (Radioligand Displacement Assay)

-

Objective: To determine the binding affinity (Ki) of Tulopafant for the PAF receptor.

-

Principle: This is a competitive binding assay where the ability of Tulopafant to displace a radiolabeled PAF receptor ligand (e.g., [³H]PAF) from the receptor is measured.

-

Materials:

-

Membrane preparation from cells expressing the PAF receptor (e.g., human platelets or a cell line overexpressing the receptor).

-

[³H]PAF (radioligand).

-

Tulopafant at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of Tulopafant.

-

In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of Tulopafant.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Tulopafant by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Tulopafant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Tulopafant that inhibits 50% of the specific binding of [³H]PAF).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for the PAF Receptor Binding Assay.

4.3.2. PAF-Induced Platelet Aggregation Assay

-

Objective: To evaluate the functional antagonist activity of Tulopafant by measuring its ability to inhibit PAF-induced platelet aggregation.

-

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer.

-

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-Activating Factor (PAF).

-

Tulopafant at various concentrations.

-

Aggregometer.

-

-

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Carefully collect the upper layer, which is the PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Aggregation Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

-

Add a specific volume of Tulopafant solution (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Add a submaximal concentration of PAF to induce platelet aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of Tulopafant.

-

Calculate the percentage inhibition of aggregation for each Tulopafant concentration relative to the control (vehicle-treated) sample.

-

Plot the percentage inhibition against the logarithm of the Tulopafant concentration to determine the IC₅₀ value.

-

Conclusion

Tulopafant is a well-characterized, potent antagonist of the PAF receptor with a high binding affinity. Its ability to block the actions of PAF makes it a valuable research tool for investigating the role of PAF in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with this compound. Further research to fully elucidate its physicochemical properties, such as melting point and pKa, would be beneficial for the scientific community.

References

- 1. Tulopafant, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tulopafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Rhône-Poulenc Rorer, this compound has been a valuable tool in elucidating the physiological and pathological roles of PAF. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tulopafant, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Development

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for Tulopafant (RP 59227) is not publicly available, its chemical structure, a pyridinium derivative, suggests a synthetic route common for this class of compounds. The synthesis of analogous pyridinium-containing PAF antagonists generally involves the preparation of a substituted aromatic ring linked to a pyridinium ring through an amide, imide, or carbamate linkage.

A plausible synthetic approach would involve the following key steps:

-

Synthesis of the Pyridinium Moiety: This would likely involve the quaternization of a substituted pyridine with a suitable alkylating agent.

-

Synthesis of the Thiazole-Containing Side Chain: This would involve the construction of the substituted thiazole ring, a common scaffold in medicinal chemistry.

-

Coupling of the Two Moieties: The final step would involve the coupling of the pyridinium and thiazole-containing fragments to yield the final Tulopafant molecule.

Further investigation of patents assigned to Rhône-Poulenc Rorer from that era may provide more specific details on the exact synthetic route employed.

Mechanism of Action: PAF Receptor Antagonism

Tulopafant exerts its biological effects by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[2] These events include the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[2] Tulopafant competitively binds to the PAF receptor, thereby preventing PAF from binding and initiating this signaling cascade.

Quantitative Biological Data

The following table summarizes the key quantitative data for Tulopafant's biological activity.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 3.1 ± 0.3 nM | Guinea Pig Peritoneal Macrophages | [1] |

| Inhibition of PAF-induced Chemiluminescence (pD'2) | 7.72 ± 0.01 | Guinea Pig Peritoneal Macrophages | [1] |

Note: pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of Tulopafant.

PAF Receptor Binding Assay

This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.

Protocol:

-

Membrane Preparation: Guinea pig peritoneal macrophages are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]PAF and varying concentrations of Tulopafant.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Tulopafant that inhibits 50% of the specific binding of [³H]PAF (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

-

Inhibition Assay: Tulopafant, at various concentrations, is pre-incubated with the PRP for a short period.

-

Induction of Aggregation: PAF is then added to the PRP to induce platelet aggregation.

-

Data Analysis: The change in light transmission, which is proportional to the degree of aggregation, is recorded over time. The concentration of Tulopafant that causes 50% inhibition of the maximal PAF-induced aggregation (IC50) is determined.

Measurement of PAF-Induced Intracellular Calcium Mobilization

This assay assesses the effect of a compound on the increase in intracellular calcium concentration triggered by PAF.

Protocol:

-

Cell Loading: Cells expressing PAF receptors (e.g., macrophages or neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer.

-

Inhibition Assay: The cells are pre-incubated with various concentrations of Tulopafant.

-

Stimulation: PAF is added to the cells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibitory effect of Tulopafant on the PAF-induced calcium response is quantified.

In Vivo and Preclinical Studies

In vivo studies have demonstrated the efficacy of Tulopafant in various animal models. For instance, in barbital-anesthetized dogs, Tulopafant was shown to effectively reduce myocardial infarct size and decrease the incidence of ischemia and reperfusion-induced arrhythmias. Furthermore, preincubation of neutrophils with Tulopafant resulted in a concentration-dependent decrease in chemiluminescence emitted by PAF-primed cells, indicating its anti-inflammatory potential. In a model of discordant cardiac xenotransplantation, pretreatment with Tulopafant significantly prolonged graft survival.

Detailed pharmacokinetic studies in animal models would be necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would typically involve administering Tulopafant to animals via different routes and measuring its concentration in plasma and various tissues over time.

Conclusion

Tulopafant (RP 59227) is a well-characterized, potent PAF receptor antagonist that has been instrumental in advancing our understanding of PAF-mediated signaling in health and disease. Its discovery and development by Rhône-Poulenc Rorer provided a valuable pharmacological tool for researchers. This technical guide has summarized the available information on its synthesis, mechanism of action, and biological evaluation, providing a foundation for further research and drug development efforts targeting the PAF pathway.

References

In Vivo Effects of Tulopafant on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulopafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the PAF receptor, Tulopafant interferes with the signaling cascade that leads to platelet activation and aggregation, offering a potential therapeutic avenue for various thromboembolic and inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo effects of Tulopafant on platelet aggregation, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

Tulopafant exerts its antiplatelet effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR) on the surface of platelets.[1] This blockade prevents the activation of downstream signaling pathways that are crucial for platelet aggregation.

Caption: Tulopafant's Mechanism of Action.

In Vivo Efficacy: Preclinical Evidence

In a key study utilizing a discordant cardiac xenotransplant model (guinea pig to rat), pretreatment of recipient rats with Tulopafant resulted in a marked diminution of both interstitial hemorrhage and the deposition of platelets and granulocytes within the capillaries of the cardiac xenografts.[2][3] This qualitative observation strongly suggests a potent in vivo anti-platelet aggregation effect, as the formation of platelet-rich thrombi is a hallmark of hyperacute rejection.

| Model | Animal | Treatment | Observed Effect on Platelets | Reference |

| Discordant Cardiac Xenotransplantation | Guinea Pig to Rat | Tulopafant Pretreatment | Marked diminution of platelet deposition in capillaries | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the in vivo assessment of Tulopafant's effects on platelet aggregation.

In Vivo Platelet Aggregation Monitoring using Radiolabelled Platelets

This method allows for the real-time, quantitative assessment of platelet aggregation in vivo.

Caption: Radiolabelled Platelet Aggregation Workflow.

Detailed Steps:

-

Platelet Isolation and Radiolabeling:

-

Blood is collected from donor animals into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Platelets are then pelleted from the PRP by a second centrifugation at a higher speed (e.g., 800 x g for 10 minutes).

-

The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) and incubated with ¹¹¹In-oxine to radiolabel the platelets.

-

The radiolabelled platelets are washed again to remove any free ¹¹¹In-oxine and resuspended for injection.

-

-

Animal Preparation and Dosing:

-

Recipient animals (e.g., rats or mice) are anesthetized.

-

A baseline level of circulating radioactivity is established after the infusion of the radiolabelled platelets.

-

Tulopafant or its vehicle is administered to the animals via an appropriate route (e.g., intravenously or orally) at predetermined doses and time points before the induction of aggregation.

-

-

Induction and Monitoring of Platelet Aggregation:

-

A platelet agonist, such as Platelet-Activating Factor (PAF) or collagen, is injected intravenously to induce platelet aggregation.

-

The accumulation of radiolabelled platelets, indicative of aggregation, is monitored in real-time over a specific vascular bed, typically the pulmonary circulation, using an external gamma probe.

-

The increase in radioactivity is quantified and compared between Tulopafant-treated and control groups to determine the extent of inhibition.

-

Bleeding Time Assay

This assay provides an overall assessment of hemostasis, in which platelet function is a critical component. An extension of bleeding time can indicate an inhibitory effect on platelet aggregation.

Caption: Bleeding Time Assay Workflow.

Detailed Steps:

-

Animal Dosing:

-

Animals, typically rats, are dosed with Tulopafant or vehicle at various concentrations and at a specified time before the assay.

-

-

Procedure:

-

The animal is anesthetized.

-

A standardized incision is made, for example, by transecting a small portion of the tail.

-

The tail is immediately immersed in warm saline, and a stopwatch is started.

-

Every 30 seconds, the tail is gently blotted with filter paper to remove the blood.

-

The time from the initial incision until the cessation of bleeding (defined as no re-bleeding for a set period, e.g., 30 seconds) is recorded as the bleeding time.

-

-

Data Analysis:

-

Bleeding times are compared between the Tulopafant-treated groups and the vehicle control group. A statistically significant prolongation of bleeding time in the treated groups would indicate an inhibitory effect on platelet function.

-

Conclusion

Tulopafant, as a specific PAF receptor antagonist, demonstrates significant in vivo activity in modulating platelet-related pathological processes. While direct quantitative measurements of in vivo platelet aggregation inhibition are not extensively published, the available evidence from preclinical models strongly supports its efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and quantification of Tulopafant's in vivo effects on platelet aggregation, which is crucial for its continued development as a potential therapeutic agent. Researchers are encouraged to adapt and refine these methodologies to suit their specific experimental needs and to contribute to a more comprehensive understanding of this promising compound.

References

The Role of Tulopafant in the Prevention of Hyperacute Xenograft Rejection: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hyperacute rejection (HAR) remains a formidable barrier in the field of xenotransplantation, representing an immediate and aggressive immune response against a transplanted organ from a different species. This response is primarily mediated by pre-existing recipient antibodies that recognize xenoantigens on the donor endothelium, leading to complement activation, endothelial cell injury, platelet aggregation, and ultimately, rapid graft failure. Platelet-activating factor (PAF), a potent phospholipid mediator, has been identified as a critical component in the inflammatory cascade of HAR. This whitepaper provides a comprehensive technical overview of the role of tulopafant, a specific PAF receptor antagonist, in the prevention of hyperacute rejection. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Introduction to Hyperacute Rejection and the Role of Platelet-Activating Factor

Hyperacute rejection is a rapid and destructive process that can occur within minutes to hours after xenotransplantation. The primary trigger is the binding of recipient xenoreactive natural antibodies, predominantly IgM, to carbohydrate antigens, such as α-gal, expressed on the surface of donor endothelial cells. This interaction initiates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent endothelial cell lysis.

Beyond direct cell lysis, this initial insult triggers a cascade of inflammatory events. Activated endothelial cells release a variety of pro-inflammatory mediators, including Platelet-Activating Factor (PAF). PAF, a potent phospholipid, plays a pivotal role in amplifying the inflammatory response by:

-

Inducing platelet aggregation and degranulation: This leads to the formation of microthrombi within the graft's vasculature, obstructing blood flow.

-

Promoting neutrophil activation and adhesion: Activated neutrophils release reactive oxygen species and proteolytic enzymes, causing further endothelial damage.

-

Increasing vascular permeability: This results in interstitial edema and hemorrhage within the transplanted organ.

Given the central role of PAF in the pathophysiology of HAR, targeted inhibition of its signaling pathway presents a promising therapeutic strategy.

Tulopafant: A Platelet-Activating Factor Receptor Antagonist

Tulopafant is a potent and specific antagonist of the PAF receptor. By competitively binding to the receptor, tulopafant prevents the downstream signaling events initiated by PAF. This blockade effectively mitigates the pro-inflammatory and pro-thrombotic effects of PAF, thereby offering a potential mechanism to prevent or delay hyperacute rejection.

Preclinical Efficacy of Tulopafant in a Discordant Xenograft Model

The most compelling evidence for the efficacy of tulopafant in preventing hyperacute rejection comes from preclinical studies utilizing a discordant cardiac xenotransplantation model, specifically the transplantation of a guinea pig heart into a rat. This model is characterized by a rapid and predictable hyperacute rejection response.

Quantitative Data Summary

A key study demonstrated that pretreatment of recipient rats with tulopafant significantly prolonged the survival of guinea pig cardiac xenografts. The quantitative findings from this seminal research are summarized in the table below.

| Treatment Group | Mean Graft Survival Time (minutes) | Fold Increase in Survival vs. Control | Key Histopathological Findings |

| Control (Untreated) | 10 - 15 | - | Severe interstitial hemorrhage, widespread platelet and granulocyte deposition in capillaries, endothelial cell damage. |

| Tulopafant | 40 - 75 | 4 - 5 | Marked diminution of interstitial hemorrhage, significantly reduced platelet and granulocyte deposition in capillaries. |

| Indomethacin (Control) | 10 - 15 | No significant increase | Similar to untreated control group. |

Data synthesized from published findings. The exact mean survival times and statistical significance are based on the reported 4-5 fold increase in survival.

These results clearly indicate that the specific antagonism of the PAF receptor by tulopafant is a critical factor in mitigating the pathological hallmarks of hyperacute rejection and extending graft survival.

Experimental Protocols

To provide a comprehensive understanding of the research underpinning the efficacy of tulopafant, this section details the key experimental methodologies employed in the guinea pig-to-rat heterotopic cardiac xenotransplantation model.

Animals

-

Donors: Male Hartley guinea pigs (250-300g).

-

Recipients: Male Lewis rats (250-300g).

Heterotopic Cardiac Xenotransplantation: Surgical Procedure

-

Anesthesia: Both donor and recipient animals are anesthetized using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Donor Heart Procurement:

-

A median sternotomy is performed on the donor guinea pig.

-

The heart is arrested by perfusion with cold cardioplegic solution.

-

The aorta and pulmonary artery are transected, and the heart is excised and stored in cold saline.

-

-

Recipient Preparation:

-

A midline laparotomy is performed on the recipient rat.

-

The abdominal aorta and inferior vena cava are isolated.

-

-

Graft Implantation:

-

End-to-side anastomoses are performed between the donor aorta and the recipient's abdominal aorta, and between the donor pulmonary artery and the recipient's inferior vena cava.

-

-

Reperfusion: The vascular clamps are released, and the transplanted heart is reperfused. Graft function is monitored by visual inspection of contractility.

Drug Administration Protocol

-

Tulopafant: Administered to the recipient rat via intravenous injection at a specified dose (e.g., 1-10 mg/kg) 15-30 minutes prior to reperfusion of the xenograft.

-

Control Groups: Recipient rats in control groups receive either a vehicle control or a non-specific anti-inflammatory agent like indomethacin.

Assessment of Hyperacute Rejection

-

Graft Survival: The primary endpoint is the cessation of a palpable heartbeat in the transplanted heart.

-

Histopathological Analysis:

-

At the time of rejection (or at predetermined time points), the xenograft is explanted.

-

The tissue is fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.

-

Immunohistochemical staining is performed to identify and quantify platelet and granulocyte deposition.

-

-

Scoring of Rejection: Histological sections are scored by a blinded pathologist for the severity of:

-

Interstitial hemorrhage

-

Edema

-

Platelet and fibrin thrombi in microvasculature

-

Neutrophil infiltration

-

Endothelial cell injury

-

Signaling Pathways and Mechanism of Action

To visualize the molecular interactions underlying hyperacute rejection and the interventional role of tulopafant, the following diagrams illustrate the key signaling pathways.

Pathophysiological Cascade of Hyperacute Rejection

Tulopafant's Mechanism of Action in Preventing Hyperacute Rejection

Clinical Development and Future Directions

To date, the development of tulopafant has been primarily in the preclinical stages, with robust evidence generated in animal models of hyperacute rejection. There is a lack of publicly available information regarding the Investigational New Drug (IND) status or progression into human clinical trials specifically for the indication of preventing xenograft rejection.

The promising preclinical data for tulopafant and other PAF receptor antagonists warrant further investigation. Future research should focus on:

-

Combination Therapies: Evaluating the synergistic effects of tulopafant with other immunosuppressive agents and strategies aimed at overcoming hyperacute rejection, such as complement inhibitors and genetically modified donor organs.

-

Large Animal Models: Testing the efficacy and safety of tulopafant in more clinically relevant large animal models of xenotransplantation (e.g., pig-to-primate).

-

Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the pharmacokinetic and pharmacodynamic profile of tulopafant in the context of transplantation is necessary to optimize dosing and administration schedules.

-

Clinical Trial Design: Should preclinical development continue to show promise, the design of early-phase clinical trials in human xenotransplantation will be a critical next step.

Conclusion

Tulopafant, as a specific PAF receptor antagonist, has demonstrated significant efficacy in preventing hyperacute rejection in a discordant xenograft model. By blocking the pro-inflammatory and pro-thrombotic effects of PAF, tulopafant mitigates the key pathological features of HAR, leading to a substantial prolongation of graft survival. While further preclinical and clinical research is required, the targeted inhibition of the PAF signaling pathway represents a valuable and promising strategy in the ongoing effort to make xenotransplantation a clinical reality. This technical whitepaper provides a foundational understanding of the role of tulopafant for researchers and drug development professionals working to overcome the challenge of hyperacute xenograft rejection.

Tulopafant's Role in Modulating Capillary Patency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tulopafant and its impact on capillary patency. Tulopafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, has demonstrated significant effects on the microcirculation, particularly in the context of inflammatory and ischemic conditions. This document consolidates available data on the mechanism of action of Tulopafant, presents quantitative findings in a structured format, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. The primary focus is to furnish researchers and drug development professionals with a comprehensive understanding of Tulopafant's potential in preserving microvascular integrity.

Introduction: The Challenge of Maintaining Capillary Patency

The microcirculation, composed of arterioles, capillaries, and venules, is the primary site of nutrient and oxygen exchange with tissues.[1] Capillary patency—the state of being open and unobstructed—is critical for this function. In numerous pathological states, such as ischemia-reperfusion injury, sepsis, and transplant rejection, capillary patency is compromised. This can be due to a combination of factors including endothelial cell swelling, leukocyte and platelet adhesion, microthrombi formation, and vasoconstriction.

Platelet-Activating Factor (PAF) has been identified as a key endogenous phospholipid mediator that contributes significantly to the disruption of the microcirculation during inflammatory processes.[2][3][4] PAF exerts its effects by binding to a specific G-protein-coupled receptor, triggering a cascade of events that are detrimental to capillary blood flow.

Tulopafant: A Platelet-Activating Factor Receptor Antagonist

Tulopafant is a pharmaceutical agent identified as a specific antagonist of the PAF receptor.[5] By competitively binding to this receptor, Tulopafant effectively blocks the downstream signaling initiated by PAF. This mechanism of action positions Tulopafant as a therapeutic candidate for conditions characterized by PAF-mediated microvascular dysfunction.

Mechanism of Action: How Tulopafant Impacts the Microcirculation

The effects of Tulopafant on capillary patency are best understood by first examining the actions of its target, PAF.

Platelet-Activating Factor's Impact on Microcirculation:

-

Increased Vascular Permeability: PAF promotes the extravasation of macromolecules, leading to tissue edema.

-

Vasoconstriction: PAF can induce the constriction of blood vessels, which is often mediated by thromboxane.

-

Leukocyte Adhesion: It stimulates the adhesion of leukocytes to the endothelium of postcapillary venules, a critical step in the inflammatory cascade that can lead to capillary plugging.

-

Platelet Aggregation: As its name suggests, PAF is a potent activator of platelets, contributing to the formation of microthrombi that can occlude capillaries.

By blocking the PAF receptor, Tulopafant is hypothesized to counteract these pathological processes, thereby preserving or restoring blood flow through the capillary network.

Signaling Pathway of Platelet-Activating Factor (PAF)

Quantitative Data on Tulopafant and Capillary Patency

A key study by O'Hair et al. (1993) provides the most direct evidence of Tulopafant's efficacy in maintaining capillary patency in a model of hyperacute rejection in discordant cardiac xenotransplants.

| Parameter | Control Group (Untreated) | Tulopafant-Treated Group | Outcome | Reference |

| Graft Survival Time | Standard hyperacute rejection time | 4- to 5-fold increase in rejection time | Prolonged graft survival | |

| Capillary Integrity (Histology) | Significant interstitial hemorrhage | Marked diminution of interstitial hemorrhage | Preservation of vascular integrity | |

| Capillary Occlusion (Histology) | Deposition of platelets and granulocytes in capillaries | Marked diminution of platelet and granulocyte deposition | Improved capillary patency |

Experimental Protocols

The following is a generalized protocol based on the study by O'Hair et al. for assessing the effect of a PAF antagonist on capillary patency in a xenotransplant model.

Objective: To determine if pretreatment with Tulopafant improves capillary patency and graft survival in a discordant cardiac xenotransplantation model.

Experimental Model:

-

Donor: Guinea Pig (Heart)

-

Recipient: Rat

Groups:

-

Control Group: Recipient rats receive a vehicle control prior to transplantation.

-

Treatment Group: Recipient rats are pretreated with Tulopafant.

-

Comparative Group (Optional): Recipient rats pretreated with another anti-inflammatory agent (e.g., indomethacin) to assess specificity of the PAF pathway.

Procedure:

-

Pretreatment: Administer Tulopafant or vehicle to recipient rats at a predetermined time before surgery.

-

Anesthesia and Surgery: Anesthetize both donor and recipient animals. Perform heterotopic cardiac xenotransplantation (e.g., guinea pig heart to the abdominal aorta and vena cava of the rat).

-

Monitoring: Continuously monitor the viability of the transplanted heart (e.g., by palpation or electrocardiogram). The time to cessation of heartbeat is recorded as the graft survival time.

-

Histological Analysis: Upon graft rejection (or at a predetermined endpoint), harvest the xenograft. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin).

-

Microscopic Examination: Quantify key indicators of capillary patency and vascular injury, including:

-

Degree of interstitial hemorrhage.

-

Presence and extent of platelet and granulocyte aggregation within capillaries.

-

Evidence of endothelial cell damage and microthrombi formation.

-

Experimental Workflow for Assessing Tulopafant's Efficacy

Broader Implications and Future Directions

The findings from the study on Tulopafant in xenotransplantation suggest a broader potential for this compound. The underlying mechanism—inhibition of PAF-mediated microvascular occlusion and inflammation—is relevant to a variety of other conditions, including:

-

Ischemia-Reperfusion Injury: In organs such as the heart, kidney, and pancreas, reperfusion after a period of ischemia can trigger a PAF-mediated inflammatory response that compromises microvascular perfusion.

-

Sepsis and Septic Shock: PAF is a known contributor to the systemic inflammation and microcirculatory failure that characterize sepsis.

-

Acute Respiratory Distress Syndrome (ARDS): Pulmonary microvascular thrombosis and leukocyte sequestration are hallmarks of ARDS, processes in which PAF is implicated.

Future research should focus on elucidating the efficacy of Tulopafant in these and other relevant preclinical models. Advanced microcirculation imaging techniques, such as intravital microscopy, sidestream dark field (SDF) imaging, and optical coherence tomography angiography (OCTA), could provide real-time, quantitative assessments of Tulopafant's effects on capillary density, red blood cell velocity, and functional capillary density.

Conclusion

Tulopafant, through its targeted antagonism of the Platelet-Activating Factor receptor, presents a compelling mechanism for the preservation of capillary patency. The available evidence, particularly from studies in discordant xenotransplantation, demonstrates its ability to mitigate key pathological events that lead to microvascular occlusion, namely platelet and granulocyte deposition and interstitial hemorrhage. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of Tulopafant and other PAF antagonists in diseases characterized by microcirculatory dysfunction.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Platelet-activating factor--a powerful lipid autacoid possibly involved in microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of platelet-activating factor on cerebral microcirculation in rats: part 1. Systemic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tulopafant, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Tulopafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulopafant (also known as RP 59227) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of inflammatory and thrombotic events. By competitively inhibiting the binding of PAF to its receptor, Tulopafant effectively mitigates the downstream signaling cascades that lead to inflammation, platelet aggregation, and increased vascular permeability. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Tulopafant, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Tulopafant and its Mechanism of Action

Platelet-Activating Factor (PAF) is a potent inflammatory mediator that exerts its effects by binding to the G-protein coupled PAF receptor (PAFR) on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[1] Activation of PAFR triggers a cascade of intracellular events, leading to platelet aggregation, degranulation, and the release of other inflammatory mediators.[1] PAF is also involved in increasing vascular permeability and promoting the chemotaxis of leukocytes to sites of inflammation.

Tulopafant is a synthetic molecule that acts as a competitive antagonist at the PAF receptor.[2] By occupying the receptor's binding site, Tulopafant prevents PAF from initiating its pro-inflammatory signaling, thereby reducing the inflammatory response. Its efficacy has been demonstrated in various preclinical models of inflammation, including ischemia-reperfusion injury and hyperacute rejection in xenotransplantation.[3][4]

Quantitative Assessment of Tulopafant's Anti-inflammatory Activity

The anti-inflammatory and PAF receptor antagonist activity of Tulopafant has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Cell/Tissue Type | Value | Reference |

| Ki (Inhibition Constant) | Guinea Pig Peritoneal Macrophages | 3.1 ± 0.3 nM | |

| pA2 | Rabbit Platelet-Rich Plasma | Not explicitly stated, but demonstrated competitive antagonism | |

| pD'2 (Non-competitive antagonism) | Guinea Pig Macrophages (Chemiluminescence) | 7.72 ± 0.01 |

Table 1: In Vitro PAF Receptor Binding and Antagonism of Tulopafant (RP 59227)

| Model | Species | Treatment | Effect | Reference |

| Myocardial Ischemia/Reperfusion | Dog | 2.5 mg/kg i.v. | - Reduced myocardial infarct size- Decreased myeloperoxidase (MPO) activity in the border zone of infarcted tissue | |

| Discordant Cardiac Xenotransplantation | Guinea Pig to Rat | Pretreatment with Tulopafant | - Extended rejection time by 4-5 fold- Markedly diminished interstitial hemorrhage and deposition of platelets and granulocytes |

Table 2: In Vivo Anti-inflammatory Effects of Tulopafant (RP 59227)

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of Tulopafant and the experimental procedures used to characterize its properties, the following diagrams have been generated using the DOT language.

Signaling Pathway of Platelet-Activating Factor (PAF) and Inhibition by Tulopafant

Caption: PAF signaling pathway and its inhibition by Tulopafant.

Experimental Workflow for PAF Receptor Binding Assay

Caption: Workflow for a PAF receptor binding assay.

Experimental Workflow for In Vivo Myeloperoxidase (MPO) Assay

Caption: Workflow for an in vivo MPO assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Tulopafant's anti-inflammatory properties.

PAF Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of Tulopafant for the PAF receptor.

Materials:

-

Guinea pig peritoneal macrophages or washed rabbit platelets.

-

[³H]-PAF (radiolabeled Platelet-Activating Factor).

-

Tulopafant (RP 59227) at various concentrations.

-

Binding buffer (e.g., Tyrode's buffer with 0.25% BSA).

-

Glass fiber filters.

-

Scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Cell Preparation: Isolate peritoneal macrophages from guinea pigs after intraperitoneal injection of mineral oil, or prepare washed platelets from rabbit blood. Resuspend the cells in binding buffer to a final concentration of approximately 1-2 x 10⁶ cells/mL.

-

Incubation: In a series of microcentrifuge tubes, add the cell suspension, a fixed concentration of [³H]-PAF (typically at a concentration close to its Kd), and varying concentrations of Tulopafant. Include control tubes with no unlabeled ligand (total binding) and tubes with a high concentration of unlabeled PAF (non-specific binding).

-

Equilibration: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound [³H]-PAF from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Tulopafant concentration. Determine the IC₅₀ value (the concentration of Tulopafant that inhibits 50% of the specific [³H]-PAF binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-PAF and Kd is its dissociation constant.

In Vivo Myocardial Ischemia/Reperfusion Model and Myeloperoxidase (MPO) Assay

Objective: To assess the in vivo anti-inflammatory effect of Tulopafant by measuring neutrophil infiltration in a model of myocardial ischemia/reperfusion.

Materials:

-

Anesthetized dogs.

-

Surgical equipment for coronary artery occlusion.

-

Tulopafant (RP 59227) solution for intravenous administration.

-

Vehicle control solution.

-

Triphenyltetrazolium chloride (TTC) for infarct size determination.

-

MPO assay kit (containing o-dianisidine dihydrochloride and hydrogen peroxide).

-

Phosphate buffer.

-

Spectrophotometer.

Protocol:

-

Animal Model: Anesthetize dogs and perform a thoracotomy to expose the heart. Ligate the left circumflex coronary artery for 90 minutes to induce ischemia, followed by 5 hours of reperfusion.

-

Drug Administration: Administer Tulopafant (2.5 mg/kg, i.v.) or vehicle 15 minutes prior to coronary artery occlusion.

-

Tissue Collection: At the end of the reperfusion period, excise the heart and section the left ventricle.

-

Infarct Size Determination: Incubate the heart slices in TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.

-

MPO Assay:

-

Take tissue samples from the non-ischemic, ischemic (infarcted), and border zones.

-

Homogenize the tissue samples in phosphate buffer.

-

Centrifuge the homogenates and collect the supernatant.

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measure the change in absorbance at 460 nm over time using a spectrophotometer.

-

Calculate MPO activity and express it as units per gram of tissue.

-

-

Data Analysis: Compare the MPO activity in the different zones between the Tulopafant-treated and vehicle-treated groups to assess the effect on neutrophil infiltration.

Conclusion

Tulopafant has demonstrated significant anti-inflammatory properties, primarily through its potent and selective antagonism of the PAF receptor. The quantitative data from receptor binding assays and the in vivo efficacy in models of inflammation underscore its potential as a therapeutic agent for inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Tulopafant and other PAF receptor antagonists. Further research focusing on its effects on specific inflammatory cell types and cytokine profiles will provide a more complete understanding of its therapeutic potential.

References

- 1. id.nlm.nih.gov [id.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of the platelet-activating factor antagonist RP 59227 (Tulopafant) on myocardial ischemia/reperfusion injury and neutrophil function PMID: 9833148 | MCE [medchemexpress.cn]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tulopafant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR)[1][2][3][4]. PAF is a highly active lipid mediator involved in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, and immune responses. Its effects are mediated through the PAF receptor, a G-protein coupled receptor (GPCR)[4]. By competitively blocking this receptor, Tulopafant effectively inhibits the downstream signaling cascades initiated by PAF, making it a valuable tool for investigating the roles of PAF in various biological systems and a potential therapeutic agent for inflammatory and thrombotic disorders.

These application notes provide detailed protocols for in vitro studies designed to characterize the inhibitory activity of Tulopafant on PAF-induced cellular responses, specifically focusing on platelet aggregation and neutrophil activation.

Mechanism of Action and Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface. This binding primarily activates the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq, in turn, stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including platelet aggregation and neutrophil activation. Tulopafant, as a PAFR antagonist, blocks the initial binding of PAF to its receptor, thereby inhibiting this entire signaling pathway.

Below is a diagram illustrating the PAF receptor signaling pathway and the inhibitory action of Tulopafant.

Caption: PAF Receptor Signaling Pathway and Tulopafant Inhibition.

Data Presentation: In Vitro Efficacy of Tulopafant

The following tables summarize the quantitative data on the in vitro inhibitory activity of Tulopafant (RP 59227) from published studies.

Table 1: Inhibition of PAF-Induced Responses in Guinea Pig Macrophages

| Parameter | Value | Cell Type | Assay | Reference |

| pA2 | 7.39 ± 0.07 | Elicited Peritoneal Macrophages | Superoxide Generation | |

| Apparent pA2 (30 min preincubation) | 8.76 ± 0.28 | Elicited Peritoneal Macrophages | Superoxide Generation | |

| Ki | 3.1 ± 0.3 nM | Elicited Peritoneal Macrophages | [3H]PAF Binding | |

| pD'2 (noncompetitive antagonism) | 7.72 ± 0.01 | Elicited Peritoneal Macrophages | Chemiluminescence |

Table 2: Antagonism of PAF-Induced Platelet Aggregation

| Species | Preparation | Antagonism Type | Quantitative Data | Reference |

| Rabbit | Platelet-Rich Plasma (PRP), Washed Platelets (WP), Diluted PRP | Competitive | Not specified |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Tulopafant on PAF-induced platelet aggregation.

Materials:

-

Tulopafant (RP 59227)

-

Platelet-Activating Factor (PAF)

-

Human whole blood from healthy, consenting donors

-

3.2% Sodium Citrate

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Platelet aggregometer

-

Spectrophotometer

-

Centrifuge

-

Pipettes and sterile consumables

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP and PPP to 37°C.

-

Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add 50 µL of Tulopafant at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically in the nanomolar range) that induces submaximal aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each concentration of Tulopafant.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Tulopafant concentration to determine the IC50 value.

-

Caption: Platelet Aggregation Assay Workflow.

In Vitro Neutrophil Chemiluminescence Assay

This protocol is designed to measure the inhibitory effect of Tulopafant on the PAF-induced respiratory burst in neutrophils, quantified by luminol-enhanced chemiluminescence.

Materials:

-

Tulopafant (RP 59227)

-

Platelet-Activating Factor (PAF)

-

Human whole blood from healthy, consenting donors

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminol

-

Zymosan (for priming, optional)

-

Chemiluminometer or a scintillation counter in chemiluminescence mode

Protocol:

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Chemiluminescence Assay:

-

Pre-warm the neutrophil suspension and reagents to 37°C.

-

In a luminometer tube, combine the neutrophil suspension with luminol solution.

-

Add Tulopafant at various concentrations (or vehicle control) and incubate for 5-10 minutes at 37°C.

-

Optional Priming: For enhanced signal, prime the neutrophils with a sub-stimulatory concentration of an agent like opsonized zymosan or fMLP before adding PAF.

-

Initiate the respiratory burst by adding PAF.

-

Immediately place the tube in the luminometer and measure the light emission continuously for 15-30 minutes.

-

-

Data Analysis:

-

Determine the peak chemiluminescence or the total integrated chemiluminescence response for each condition.

-

Calculate the percentage inhibition of the chemiluminescent response by Tulopafant relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Tulopafant concentration to determine the IC50 value.

-

Caption: Neutrophil Chemiluminescence Assay Workflow.

References